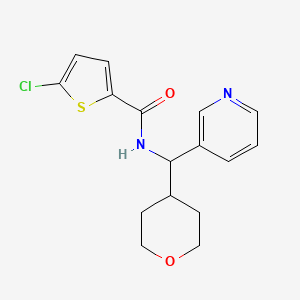

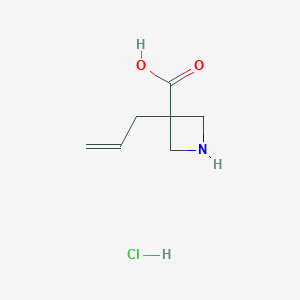

![molecular formula C22H18O4 B2399987 3-{2-[4-(Benzyloxy)phenoxy]phenyl}acrylic acid CAS No. 338393-79-6](/img/structure/B2399987.png)

3-{2-[4-(Benzyloxy)phenoxy]phenyl}acrylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-{2-[4-(Benzyloxy)phenoxy]phenyl}acrylic acid (BPPA) is a synthetic organic compound belonging to the class of phenoxyacrylic acids. It is an important intermediate in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. BPPA is a versatile reagent, which has been used in a variety of synthetic transformations, such as the preparation of esters, amides, and nitriles. In addition, BPPA has been applied in the synthesis of biologically active compounds, including drugs, herbicides, fungicides, and insecticides.

Applications De Recherche Scientifique

Synthesis and Polymerization

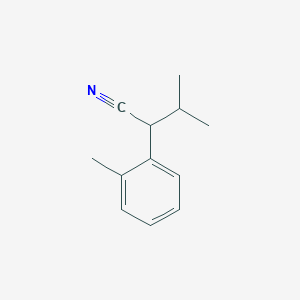

Synthesis and Styrene Copolymerization of Novel Phenylcyanoacrylates Novel phenoxy and benzyloxy ring-substituted tert-butyl phenylcyanoacrylates, including derivatives of 3-{2-[4-(Benzyloxy)phenoxy]phenyl}acrylic acid, were synthesized and copolymerized with styrene. The acrylates were synthesized by the Knoevenagel condensation of ring-substituted benzaldehydes and tert-butyl cyanoacetate, characterized by CHN analysis, IR, 1H and 13C NMR, and copolymerized with styrene in a radical initiation process. The copolymer compositions were calculated from nitrogen analysis. This research offers insights into the copolymerization behavior and potential applications of these novel acrylates in materials science (Reddy et al., 2021).

Crystal Structure, Synthesis, and Biological Activity of Ester Trans-Ferulic Acid Derivatives The study established the structures of various ether and ester trans-ferulic acid derivatives, including methyl (E)-3-(4-(benzyloxy)-3-methoxyphenyl)acrylate and benzyl (E)-3-(4-(benzyloxy)-3-methoxyphenyl)acrylate, through spectroscopic and X-ray diffraction studies. These compounds exhibited free-radical scavenging and antioxidant activity, and some showed significant inhibition of cell growth in tumor cell lines, highlighting their potential in drug development and as components in materials with biomedical applications (Obregón-Mendoza et al., 2018).

Synthesis and Styrene Copolymerization of Novel Phenoxy Ring-Substituted Isopropyl Phenylcyanoacrylates This study involves the synthesis and copolymerization of phenoxy ring-substituted isopropyl phenylcyanoacrylates, including derivatives of 3-{2-[4-(Benzyloxy)phenoxy]phenyl}acrylic acid. The research highlights the potential of these compounds in creating novel materials through copolymerization processes and their utility in various industrial applications (Whelpley et al., 2022).

Optoelectronic Properties and Material Modification

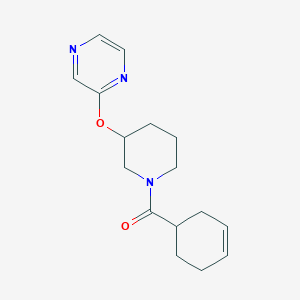

Theoretical Study of Optoelectronic Properties 2-Cyano-3-[4-(diphenylamino)phenyl]acrylic acid, a molecule structurally similar to 3-{2-[4-(Benzyloxy)phenoxy]phenyl}acrylic acid, was studied for its structural, optoelectronic, and thermodynamic properties. The research showed that the compound is a good candidate for nonlinear optical materials, indicating that derivatives of 3-{2-[4-(Benzyloxy)phenoxy]phenyl}acrylic acid could also possess valuable optoelectronic properties (Fonkem et al., 2019).

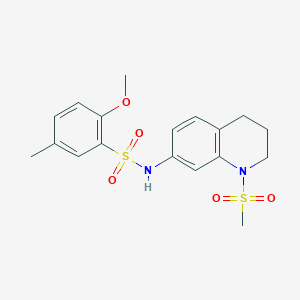

Functional Modification of Poly Vinyl Alcohol/Acrylic Acid Hydrogels This research involved modifying radiation-induced poly vinyl alcohol/acrylic acid hydrogels with various amine compounds, including derivatives similar to 3-{2-[4-(Benzyloxy)phenoxy]phenyl}acrylic acid. The modification improved the thermal stability and biological activity of the hydrogels, suggesting that 3-{2-[4-(Benzyloxy)phenoxy]phenyl}acrylic acid derivatives could be used for similar enhancements in polymeric materials (Aly & El-Mohdy, 2015).

Mécanisme D'action

Target of Action

This compound is a biochemical used for proteomics research

Mode of Action

For instance, benzylic compounds can undergo reactions at the benzylic position . More research is required to elucidate the specific interactions of this compound with its targets.

Biochemical Pathways

It’s worth noting that benzylic compounds can participate in various biochemical reactions, such as suzuki–miyaura coupling . This reaction involves the coupling of two chemically differentiated fragments with a metal catalyst, resulting in the formation of a new carbon-carbon bond .

Result of Action

For instance, some benzylic compounds can suppress the growth and malignancy of certain types of cancer .

Propriétés

IUPAC Name |

(E)-3-[2-(4-phenylmethoxyphenoxy)phenyl]prop-2-enoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18O4/c23-22(24)15-10-18-8-4-5-9-21(18)26-20-13-11-19(12-14-20)25-16-17-6-2-1-3-7-17/h1-15H,16H2,(H,23,24)/b15-10+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQMLAYZHMPOUGD-XNTDXEJSSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=C(C=C2)OC3=CC=CC=C3C=CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC2=CC=C(C=C2)OC3=CC=CC=C3/C=C/C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[4-(3-Cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]-pyridin-4-ylmethanone](/img/structure/B2399911.png)

![2-[(5-Bromopyrimidin-2-yl)amino]-1-cyclopropyl-1-phenylethanol](/img/structure/B2399914.png)

![4-bromo-3-[(2-methyl-2,3-dihydroindol-1-yl)sulfonyl]benzoic Acid](/img/structure/B2399926.png)

![5-bromo-N-(2-(2-oxo-2-(propylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)furan-2-carboxamide](/img/structure/B2399927.png)